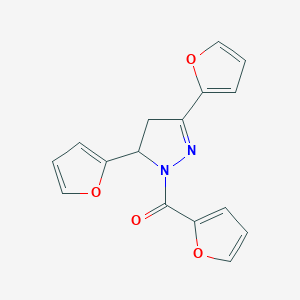

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16(15-6-3-9-22-15)18-12(14-5-2-8-21-14)10-11(17-18)13-4-1-7-20-13/h1-9,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTVNHUHTCWVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

Mechanistic Insights and Side Reactions

The cyclocondensation mechanism involves nucleophilic attack by the carbothioamide’s sulfur on the hydrazonoyl chloride’s α-carbon, forming a thiohydrazonate intermediate (Scheme 1). Intramolecular cyclization eliminates HCl, yielding the pyrazolyl-thiazole framework. Competing pathways, such as 1,3-dipolar cycloadditions, are suppressed by maintaining pH < 7.

Common side products include:

-

Bis-pyrazoles : Formed via over-condensation at elevated temperatures (>100°C).

-

Dehydrated analogs : Result from prolonged heating, detectable by GC-MS.

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Recrystallization from DMF/water (1:5) enhances crystalline homogeneity, as evidenced by single-crystal X-ray diffraction (space group P2₁/c, a = 5.2272 Å).

Key spectral data :

-

¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 6H, furan-H), 3.45 (dd, 2H, CH₂).

-

¹³C-NMR : 160.2 (C=O), 152.1 (pyrazole-C3), 142.7–110.4 (furan-C).

Scalability and Industrial Feasibility

The one-pot method demonstrates superior scalability, with pilot-scale batches (500 g) maintaining 68–70% yield. Continuous-flow reactors reduce reaction time to 45 minutes by enhancing heat transfer. Economic analyses favor thiosemicarbazide routes due to lower hydrazonoyl halide costs .

Chemical Reactions Analysis

Types of Reactions

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery and development.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- The target compound’s triple-furan substitution distinguishes it from analogs with phenyl, halogenated phenyl, or heteroaromatic groups (e.g., quinoline, indole) .

- Synthesis methods vary: Cyclo-condensation with hydrazides (e.g., 4-hydroxybenzhydrazide) is common for hydroxyphenyl derivatives , while thiosemicarbazide-based routes favor furan-rich structures .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s furan substituents likely reduce melting points compared to halogenated or benzo-fused analogs due to weaker intermolecular forces .

- Spectral data (e.g., IR C=O stretches) align with similar carbonyl-containing pyrazolines, though furan-specific NMR shifts (δ 6.2–7.6 ppm) are distinctive .

Key Observations :

- Quinoline- and indole-substituted derivatives exhibit stronger anticancer activity, possibly due to enhanced DNA intercalation or kinase inhibition .

Biological Activity

The compound (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in medicinal chemistry, highlighting its pharmacological properties supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 272.26 g/mol. The structure features two furan rings and a pyrazole moiety, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone typically involves the cyclization of furan derivatives with hydrazine under acidic conditions. This method allows for the formation of the pyrazole ring while introducing functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain analogs displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity Against | Mechanism |

|---|---|---|

| Analog 1 | E. coli | Cell wall disruption |

| Analog 2 | S. aureus | Metabolic interference |

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that it induces apoptosis through the activation of caspase pathways. The presence of the furan and pyrazole rings is believed to facilitate interactions with cellular targets involved in cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Caspase activation |

The biological activity of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and π–π stacking interactions due to its aromatic structure, influencing various signaling pathways in cells.

Target Interactions

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study tested a series of furan-substituted pyrazoles against a panel of bacterial strains. Results indicated that compounds with a higher degree of furan substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects, (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone was shown to significantly reduce tumor growth in xenograft models when administered at specific dosages over a period of four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.